molecular formula C13H27N3O5S B7355667 tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate

tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate

Cat. No. B7355667
M. Wt: 337.44 g/mol
InChI Key: FVMFSZSPQLNQRZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate, also known as TAPS, is a chemical compound that has gained attention in scientific research due to its unique properties. TAPS is a sulfonamide-based zwitterionic buffer that has been widely used in various biochemical and physiological experiments.

Mechanism of Action

Tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate acts as a zwitterionic buffer, meaning that it contains both a positive and negative charge. This allows it to maintain a stable pH by binding to both acidic and basic molecules. This compound can also form hydrogen bonds with water molecules, which further stabilizes the pH. The mechanism of action of this compound has been extensively studied, and it is believed that its unique properties are due to the sulfonamide group and the zwitterionic nature of the molecule.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on biochemical and physiological systems. It does not interfere with enzyme activity or protein structure, and it has no toxic effects on cells. This compound has been used in various experiments involving enzymes, proteins, and cells, and has been shown to be a reliable buffer for maintaining the stability of these systems.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate has several advantages as a buffer for lab experiments. It has a wide buffering range, is stable under extreme conditions, and has minimal effects on biochemical and physiological systems. This compound is also relatively inexpensive and easy to synthesize. However, this compound does have some limitations. It is not suitable for experiments that require a pH below 6.5 or above 8.5, and it may not be compatible with certain experimental systems. Additionally, this compound may not be suitable for experiments that require a buffer with a high buffering capacity.

Future Directions

There are several future directions for research involving tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate. One area of interest is the development of new zwitterionic buffers with improved properties. Researchers are also investigating the use of this compound in new applications, such as drug delivery and medical imaging. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new buffers with even better properties.
Conclusion
This compound, or this compound, is a sulfonamide-based zwitterionic buffer that has gained attention in scientific research due to its unique properties. This compound is an effective buffer in a wide range of pH values and has minimal effects on biochemical and physiological systems. This compound has several advantages as a buffer for lab experiments, but also has some limitations. There are several future directions for research involving this compound, including the development of new zwitterionic buffers with improved properties and the investigation of new applications for this compound.

Synthesis Methods

Tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate can be synthesized by reacting tert-butyl 4-amino-1,4-diazepane-1-carboxylate with 2-hydroxypropylsulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under mild conditions.

Scientific Research Applications

Tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate has been widely used in scientific research as a buffer in various biochemical and physiological experiments. It has been shown to be an effective buffer in a wide range of pH values (6.5-8.5) and can maintain a stable pH even under extreme conditions such as high temperature and high salt concentration. This compound has been used as a buffer in protein purification, enzyme assays, cell culture, and electrophoresis.

properties

IUPAC Name

tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O5S/c1-11(17)10-14-22(19,20)16-7-5-6-15(8-9-16)12(18)21-13(2,3)4/h11,14,17H,5-10H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMFSZSPQLNQRZ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)N1CCCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNS(=O)(=O)N1CCCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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